Mass Spectrometric Resolution: +6 Da Mass Shift Minimizes Isotopic Interference Relative to d5-Labeled Cabergoline
Cabergoline-d6 provides a nominal mass shift of +6 Da relative to unlabeled cabergoline, compared to only +5 Da for cabergoline-d5 . This larger shift reduces the risk of signal contribution from the analyte's natural abundance M+5 or M+6 isotopes into the IS channel, a known source of quantification bias in LC-MS/MS [1]. The +6 Da shift ensures a clear separation in the mass spectrum, particularly important when analyzing low pg/mL concentrations where isotopic overlap can significantly impact accuracy [2].
| Evidence Dimension | Mass Shift vs. Analyte |
|---|---|
| Target Compound Data | +6 Da (nominal) |
| Comparator Or Baseline | +5 Da for cabergoline-d5; 0 Da for unlabeled cabergoline |
| Quantified Difference | +1 Da greater shift relative to d5 analog |
| Conditions | LC-MS/MS analysis; theoretical calculation based on molecular formula |
Why This Matters
Greater mass separation reduces isotopic crosstalk, enabling more accurate quantification at low analyte concentrations and simplifying method validation.
- [1] Jemal M, Xia YQ. LC-MS Development strategies for quantitative bioanalysis. Curr Drug Metab. 2006;7(5):491-502. View Source
- [2] Allievi C, Dostert P. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. Rapid Commun Mass Spectrom. 1998;12(1):33-39. View Source
